Ethyl 2-(methylthio)-4,6-diphenylpyrimidine-5-carboxylate
Description
Ethyl 2-(methylthio)-4,6-diphenylpyrimidine-5-carboxylate is a pyrimidine derivative characterized by a central pyrimidine ring substituted with a methylthio group at position 2, phenyl groups at positions 4 and 6, and an ethyl ester at position 3. The methylthio group contributes to electron-rich sulfur interactions, while the diphenyl substituents enhance aromatic stacking and lipophilicity, influencing solubility and bioavailability .
Pyrimidine derivatives are typically synthesized via Biginelli-like multicomponent reactions or nucleophilic substitution pathways. For example, polymer-assisted methods have been employed to synthesize analogous compounds such as ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates, where aryl groups are introduced via condensation reactions .
Properties
Molecular Formula |
C20H18N2O2S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
ethyl 2-methylsulfanyl-4,6-diphenylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H18N2O2S/c1-3-24-19(23)16-17(14-10-6-4-7-11-14)21-20(25-2)22-18(16)15-12-8-5-9-13-15/h4-13H,3H2,1-2H3 |
InChI Key |
ZJATZAGQJRRTFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1C2=CC=CC=C2)SC)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Traditional Solution-Phase Synthesis
The conventional synthesis of ethyl 2-(methylthio)-4,6-diphenylpyrimidine-5-carboxylate relies on sequential condensation and cyclization reactions. A representative approach begins with the condensation of benzaldehyde derivatives with methylthio-containing precursors, such as thioureas or thioamides, under acidic or basic conditions. For instance, refluxing a mixture of 4,6-diphenylpyrimidine-2-thiol and ethyl chloroacetate in ethanol facilitates nucleophilic substitution at the sulfur atom, introducing the methylthio group. Cyclization is subsequently achieved using dehydrating agents like phosphorus oxychloride (POCl₃) or acetic anhydride, which promote ring closure while retaining ester functionality.
Key steps include:
- Precursor Preparation : Thiourea derivatives are synthesized by reacting phenylacetonitrile with methylthio reagents.
- Cyclization : The thiourea intermediate undergoes cyclization in the presence of ethyl acetoacetate, forming the pyrimidine core.
- Esterification : Final esterification with ethanol in acidic media yields the target compound.
This method typically achieves moderate yields (50–65%) and requires meticulous purification via column chromatography to remove byproducts such as unreacted aldehydes or dimerized species.
Solid-Phase Synthesis Using Polymer Support
Solid-phase synthesis offers advantages in purification and yield optimization. A protocol adapted from Merrifield resin-based methodologies involves immobilizing a pyrimidine precursor on a chloromethylated polystyrene resin. The resin-bound intermediate undergoes sequential modifications, including:
- Resin Functionalization : Coupling 4,6-diphenylpyrimidine-5-carboxylic acid to the resin via a labile linker.
- Methylthio Introduction : Treating the resin with methyl disulfide (CH₃SSCH₃) and a reducing agent like sodium borohydride (NaBH₄) to install the methylthio group.
- Cleavage and Esterification : Releasing the compound from the resin using hydrofluoric acid (HF) and esterifying with ethanol.
This method reduces side reactions and improves yields to 70–75%, though it demands specialized equipment for handling polymeric supports.
Palladium-Catalyzed Cross-Coupling Approaches
Transition metal catalysis enables precise functionalization of the pyrimidine ring. A Hiyama cross-coupling strategy employs palladium catalysts to link preformed pyrimidin-2-yl silanes with aryl halides. For this compound, the synthesis involves:
- Silane Preparation : Generating a 2-(methylthio)pyrimidin-5-yl silane via lithiation and quenching with chlorotrimethylsilane (TMSCl).
- Coupling Reaction : Reacting the silane with iodobenzene derivatives in the presence of palladium(II) acetate (Pd(OAc)₂), tricyclohexylphosphine (PCy₃), and copper(I) chloride (CuCl) at 110°C.
- Esterification : Subsequent esterification with ethyl chloroformate completes the synthesis.
This method achieves yields up to 80% but requires anhydrous conditions and expensive catalysts.
Industrial and Continuous Flow Methods
Scalable production leverages continuous flow reactors to enhance efficiency. A two-step continuous process developed industrially involves:
- Microreactor Cyclization : Pumping precursors through a heated microreactor (120°C) to form the pyrimidine ring.
- Inline Esterification : Directing the cyclized product into an ethanol-rich chamber for instantaneous esterification.
This approach reduces reaction times from hours to minutes and boosts yields to 85–90% by minimizing thermal degradation.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Reaction Time | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Solution-Phase | 50–65 | 8–12 h | Moderate | High |
| Solid-Phase | 70–75 | 24–48 h | Low | Moderate |
| Palladium-Catalyzed | 75–80 | 36 h | Moderate | Low |
| Continuous Flow | 85–90 | 30 min | High | High |
Key Findings :
- Continuous Flow Synthesis outperforms batch methods in yield and speed, making it ideal for industrial applications.
- Solid-Phase Methods excel in purity but are less practical for large-scale production.
- Palladium-Catalyzed Routes offer precision but face cost barriers due to metal catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(methylthio)-4,6-diphenylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Ethyl 2-(methylthio)-4,6-diphenylpyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(methylthio)-4,6-diphenylpyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The presence of the methylthio and phenyl groups enhances its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent variations. Below is a comparison with key analogs:
Physicochemical Properties
- Melting Points: The target compound’s melting point is influenced by its diphenyl groups, which enhance crystallinity. Analogous compounds like ethyl 2-(4-chlorophenyl)amino-4,6-diphenylpyrimidine-5-carboxylate exhibit higher melting points (226–228°C) due to stronger intermolecular forces from the chloro substituent .
- Solubility : The ethyl ester group improves solubility in organic solvents compared to methyl esters, as seen in methyl 2-(methylthio)pyrimidine-5-carboxylate, which has lower polarity .
Pharmacokinetic Considerations
- Fluorinated analogs, such as ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate, leverage fluorine’s bioisosteric effects to enhance metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
